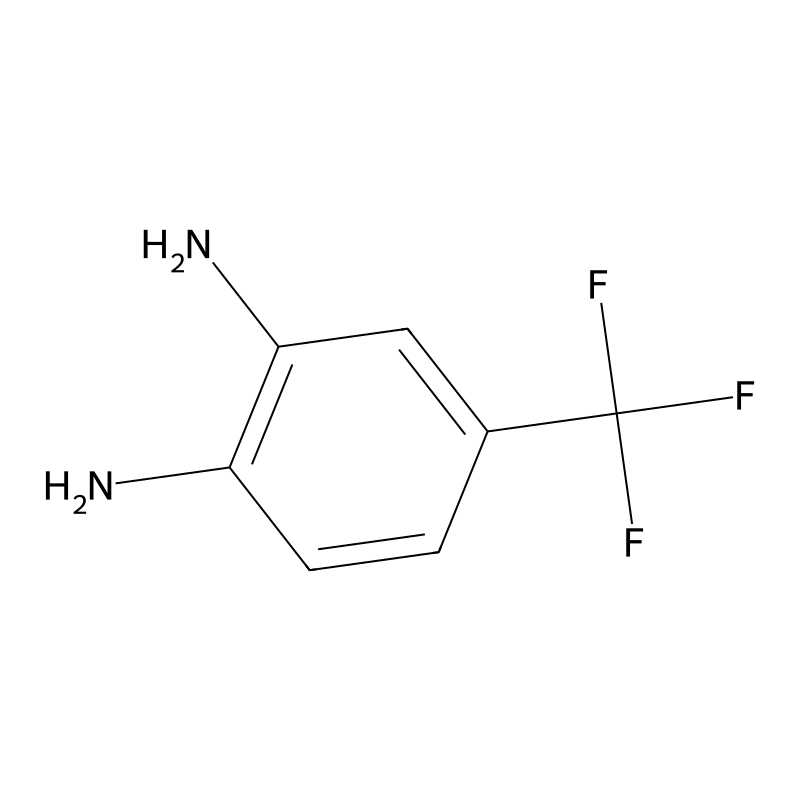3,4-Diaminobenzotrifluoride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis and Building Block:
4-(Trifluoromethyl)benzene-1,2-diamine (also known as 2,3-diamino-4-trifluoromethylbenzene) is a valuable building block in organic synthesis due to the presence of both amine functional groups and a trifluoromethyl (CF3) group. The amine groups can participate in various reactions like condensation, acylation, and alkylation, allowing the construction of complex molecules. Additionally, the trifluoromethyl group introduces unique properties like enhanced lipophilicity (fat-loving) and metabolic stability, making it beneficial for the development of pharmaceuticals and other biologically active molecules. [Source: AChemBlock - ]
Medicinal Chemistry and Drug Discovery:
The combination of amine and trifluoromethyl functionalities in 4-(Trifluoromethyl)benzene-1,2-diamine makes it a promising candidate for exploring new drug leads. The amine groups can be used to create hydrogen bonds with biological targets, potentially leading to improved binding affinity and selectivity. Meanwhile, the trifluoromethyl group can enhance the molecule's drug-like properties, such as membrane permeability and metabolic stability, crucial for successful drug development. Research suggests the potential application of this compound in developing drugs for various diseases, including cancer and neurodegenerative disorders. [Source: Molport - ]
3,4-Diaminobenzotrifluoride is an aromatic amine characterized by the presence of two amino groups attached to a benzene ring that also contains a trifluoromethyl group. Its molecular formula is and it has a molecular weight of approximately 175.13 g/mol. This compound typically appears as a colorless to light yellow liquid with an amine-like odor. It is insoluble in water but soluble in organic solvents, exhibiting a boiling point around 187 °C and a melting point near 5 °C .
- Nucleophilic Substitution Reactions: The amino groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
- Acid-Base Reactions: As an amine, it can react with acids to form salts, which is an exothermic process.
- Coupling Reactions: It can be involved in coupling reactions to form azo compounds, which are important in dye synthesis.
Several methods exist for synthesizing 3,4-Diaminobenzotrifluoride:
- Reduction of Nitro Compounds: Nitro derivatives of benzotrifluoride can be reduced using catalytic hydrogenation or chemical reducing agents to yield the corresponding amines.
- Substitution Reactions: Starting from 3-chlorobenzotrifluoride, reaction with ammonia or primary amines under specific conditions (such as using a copper catalyst) can yield the diamine .
- Direct Amination: Reaction of benzotrifluoride derivatives with ammonia or amines in the presence of a catalyst at elevated temperatures.
3,4-Diaminobenzotrifluoride has several applications:
- Intermediate in Dye Production: It serves as an intermediate in the synthesis of various dyes and pigments.
- Pharmaceuticals: Its derivatives may be explored for potential pharmaceutical applications due to their biological activity.
- Polymer Chemistry: Used in creating specialty polymers where specific functional properties are desired.
Several compounds share structural similarities with 3,4-Diaminobenzotrifluoride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Aminobenzotrifluoride | Contains one amino group; used extensively in dye production. | |
| 2-Aminobenzotrifluoride | Similar structure but different position of amino group; may exhibit different reactivity. | |
| Trifluoromethylaniline | Lacks additional amino group; simpler structure affecting its properties. | |
| 4-Trifluoromethylaniline | Similar to 4-Aminobenzotrifluoride but without amino functionality; used in pharmaceuticals. |
Uniqueness
The uniqueness of 3,4-Diaminobenzotrifluoride lies in its dual amino functionality combined with the trifluoromethyl group, which enhances its reactivity and potential applications in various chemical syntheses and biological studies compared to its mono-amino counterparts. The positioning of the amino groups also allows for diverse synthetic pathways and potential interactions that are not available in simpler analogs.
XLogP3
GHS Hazard Statements
H301 (12.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (87.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (75%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (12.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (12.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (75%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant








